

# Application Notes and Protocols for SRPIN803 in Cell Culture

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## Compound of Interest

Compound Name: SRPIN803

Cat. No.: B610994

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## Abstract

**SRPIN803** is a potent, cell-permeable dual inhibitor of Serine/Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2).[1] It has demonstrated significant anti-angiogenic properties, making it a valuable tool for research in oncology and ophthalmology, particularly in the context of age-related macular degeneration.[1][2] These application notes provide detailed protocols for the use of **SRPIN803** in cell culture, including cell viability assays, kinase inhibition assays, and an in vitro angiogenesis model. Additionally, we present a summary of its activity across various cell lines and its impact on key signaling pathways.

## Mechanism of Action

**SRPIN803** exerts its biological effects by inhibiting two key protein kinases:

- **SRPK1:** This kinase plays a crucial role in the regulation of splicing factors, particularly the serine/arginine-rich (SR) proteins. By phosphorylating these proteins, SRPK1 influences alternative splicing of various genes, including Vascular Endothelial Growth Factor (VEGF). [3][4][5][6] Inhibition of SRPK1 by **SRPIN803** can alter the balance of VEGF isoforms, favoring the production of anti-angiogenic variants.[3][5][6]
- **CK2:** This pleiotropic serine/threonine kinase is involved in a multitude of cellular processes, including cell growth, proliferation, and apoptosis.[2][7][8][9] Dysregulation of CK2 activity is

a hallmark of many cancers. **SRPIN803**'s inhibition of CK2 contributes to its anti-proliferative and pro-apoptotic effects.[\[2\]](#)[\[7\]](#)

## Data Presentation

**Table 1: Inhibitory Activity of SRPIN803 against Target Kinases**

Kinase	IC50
SRPK1	2.4 $\mu$ M <a href="#">[1]</a>
CK2	203 nM <a href="#">[1]</a>

**Table 2: Cytostatic and Cytotoxic Activity of SRPIN803 in Human Cancer Cell Lines**

Cell Line	Cancer Type	GI50 ( $\mu$ M)
A549	Lung Carcinoma	~61-79
Hcc827	Lung Adenocarcinoma	80-98 <a href="#">[1]</a> <a href="#">[10]</a>
PC3	Prostate Cancer	80-98 <a href="#">[1]</a> <a href="#">[10]</a>
U87	Glioblastoma	80-98 <a href="#">[1]</a> <a href="#">[10]</a>
HeLa	Cervical Cancer	~61-79
MCF7	Breast Adenocarcinoma	>100

## Experimental Protocols

### General Cell Culture Conditions

The following human cancer cell lines can be cultured to assess the efficacy of **SRPIN803**:

- A549 (Lung Carcinoma): Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[\[11\]](#)[\[12\]](#)

- MCF7 (Breast Adenocarcinoma): Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/mL human recombinant insulin, 10% FBS, and 1% penicillin-streptomycin.[13]
- Hcc827 (Lung Adenocarcinoma): RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[11]
- MRC5 (Normal Lung Fibroblast): Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
- PC3 (Prostate Cancer): F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin.
- HeLa (Cervical Cancer): Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
- U87 (Glioblastoma): Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

All cell lines should be maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>. [12][13]

## Cell Viability (MTT) Assay

This protocol is designed to assess the effect of **SRPIN803** on the metabolic activity of cultured cells, which is an indicator of cell viability.

Materials:

- **SRPIN803** (stock solution in DMSO)
- 96-well cell culture plates
- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

- Microplate reader

#### Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete medium. Incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of **SRPIN803** in complete medium. Remove the old medium from the wells and add 100  $\mu$ L of the **SRPIN803** dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.
- MTT Addition: Add 10  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
- Solubilization: Carefully remove the medium and add 100  $\mu$ L of solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the GI50 (concentration for 50% growth inhibition).

## In Vitro Kinase Assay

This protocol can be adapted to measure the inhibitory activity of **SRPIN803** against SRPK1 and CK2.

#### Materials:

- Recombinant human SRPK1 or CK2 enzyme
- **SRPIN803**
- Kinase-specific substrate (e.g., myelin basic protein for SRPK1, synthetic peptide for CK2)
- Kinase assay buffer
- [ $\gamma$ -<sup>32</sup>P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)

- P81 phosphocellulose paper (for radiolabeled assay)
- Scintillation counter or luminometer

Procedure (Radiolabeled Method):

- Prepare a reaction mixture containing kinase assay buffer, the respective kinase, and its substrate.
- Add varying concentrations of **SRPIN803** or vehicle control (DMSO).
- Initiate the kinase reaction by adding [ $\gamma$ - $^{32}\text{P}$ ]ATP.
- Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
- Stop the reaction by spotting the mixture onto P81 paper.
- Wash the P81 paper extensively with phosphoric acid to remove unincorporated ATP.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of kinase inhibition and determine the IC<sub>50</sub> value.

## Zebrafish Anti-Angiogenesis Assay

This in vivo assay provides a model for assessing the anti-angiogenic potential of **SRPIN803**.

Materials:

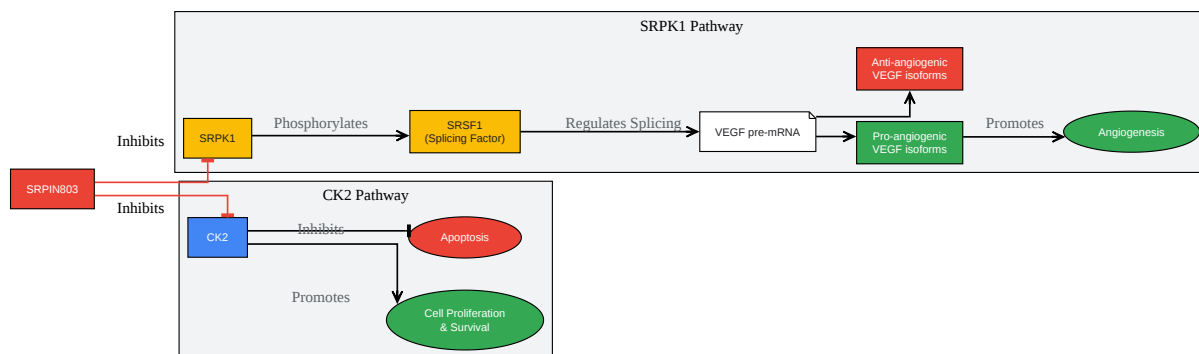
- Transgenic zebrafish embryos (e.g., Tg(fli1:EGFP) or Tg(kdrl:EGFP))
- **SRPIN803**
- Embryo medium
- Microscope with fluorescence capabilities

Procedure:

- Collect zebrafish embryos and maintain them in embryo medium.
- At 24 hours post-fertilization (hpf), dechorionate the embryos.
- Expose the embryos to various concentrations of **SRPIN803** (e.g., 10-100  $\mu$ M) or vehicle control (DMSO) in the embryo medium.
- Incubate the embryos at 28.5°C for 48-72 hours.
- At the end of the incubation period, anesthetize the embryos and mount them for imaging.
- Visualize the intersegmental vessels (ISVs) using a fluorescence microscope.
- Quantify the extent of angiogenesis by measuring the length or number of ISVs.
- Analyze the data to determine the effect of **SRPIN803** on blood vessel development.

## Signaling Pathways and Experimental Workflows

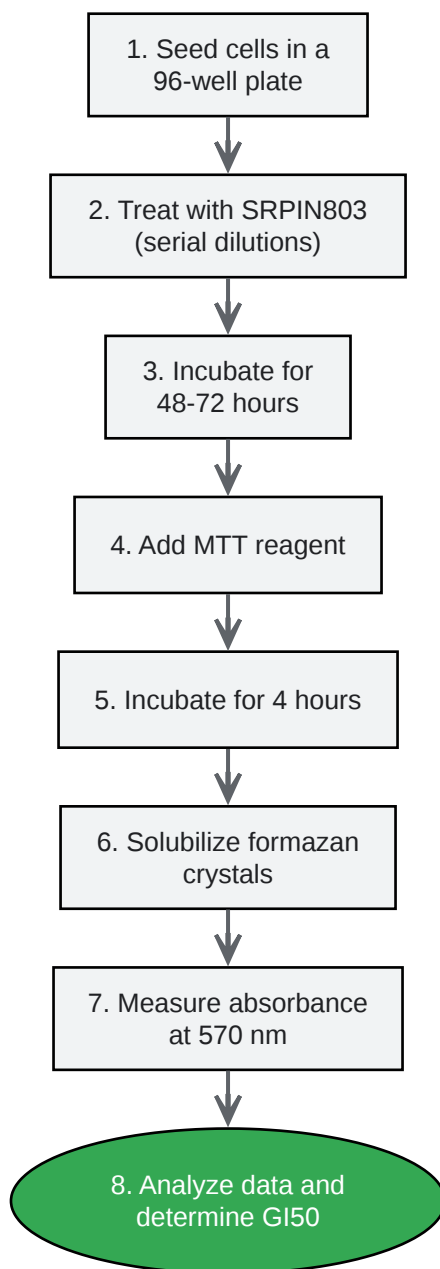
### SRPIN803 Mechanism of Action



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Caption: **SRPIN803** inhibits SRPK1 and CK2 signaling pathways.

## Experimental Workflow for Cell Viability Assay

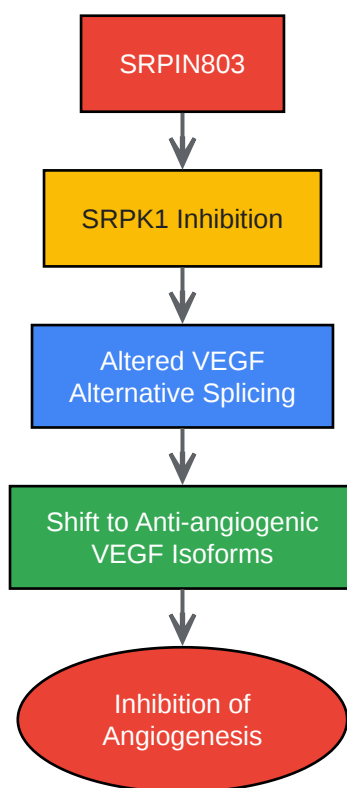


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Caption: Workflow for determining cell viability using the MTT assay.

## Logical Relationship of SRPK1 Inhibition and Anti-Angiogenesis





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Caption: Logical flow from SRPK1 inhibition to anti-angiogenesis.

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